molecular formula C27H31N6P B4322282 N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine

N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine

Cat. No.: B4322282
M. Wt: 470.5 g/mol
InChI Key: IZULONABCFTRSZ-UHFFFAOYSA-N
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Description

N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dipropylamino and triphenylphosphoranylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine typically involves the reaction of a triazine derivative with triphenylphosphine and an appropriate amine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Properties

IUPAC Name

4-N,4-N-dipropyl-6-[(triphenyl-λ5-phosphanylidene)amino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N6P/c1-3-20-33(21-4-2)27-30-25(28)29-26(31-27)32-34(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19H,3-4,20-21H2,1-2H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZULONABCFTRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine
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N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine
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N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine
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N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine
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N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
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N,N-dipropyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine

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